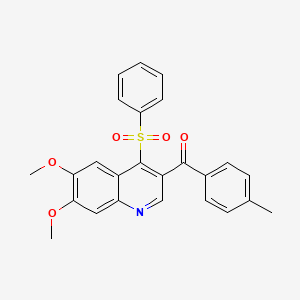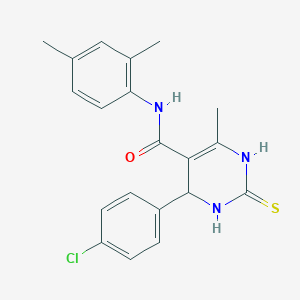
Ethyl 2-fluoro-2-phenylacetate
Descripción general
Descripción
Ethyl 2-fluoro-2-phenylacetate is a chemical compound with the molecular formula C10H11FO2 . It is one of the major aroma components of Ligustrum japonicum and has been reported to be one of the key compounds responsible for the sweet-like off-flavor in Aglianico del Vulture wine .
Synthesis Analysis
The synthesis of this compound involves various chemical processes, primarily involving esterification reactions . One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . The reaction is slow and reversible . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . The compound has free spectra: 4 NMR, and 1 MS .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . The reaction involves free radical bromination, nucleophilic substitution, oxidation . Ethyl Phenyl Acetate can be synthesized through various chemical processes, primarily involving esterification reactions .Physical And Chemical Properties Analysis
This compound is a colorless or nearly colorless transparent liquid, with a strong and sweet aroma of honey . It has a density of 1.03g/mL at 25°C (lit.), and a boiling point of 229°C (lit.) . It is insoluble in water, but miscible with ethanol, ether, and other organic solvents .Aplicaciones Científicas De Investigación
1. Cancer Cell Research
Ethyl 2-fluoro-2-phenylacetate has been studied for its stereoselective hydrolysis by cultured rat cancer cell lines, indicating its potential as an anticancer prodrug. The stereoselectivity varies across different cell lines, suggesting its utility in targeted cancer therapies (Yamazaki et al., 1996).
2. Synthesis of Biologically Active Compounds
The compound has been utilized in the synthesis of α-fluoro-α,β-unsaturated ethyl carboxylates, important intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).
3. Anti-Cancer Agent Development
A derivative of this compound was synthesized and shown to exhibit potent cytotoxic activity against several human cancer cell lines. This suggests its potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, key targets in cancer therapy (Riadi et al., 2021).
4. Electrochemical Fluorination Studies
The effect of substituents and operating conditions on the electrochemical fluorination of alkyl phenylacetates, including this compound, has been explored. This research is significant for understanding the selective synthesis of fluorinated compounds (Ilayaraja et al., 2008).
5. Molecular Characterization and Crystal Structure
The compound has been synthesized and characterized by various analytical techniques, including single-crystal X-ray diffraction. This research contributes to a deeper understanding of its molecular structure and potential applications (Sapnakumari et al., 2014).
6. Synthesis of Derivatives for Industrial Applications
This compound has been used in the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, indicating its role in developing compounds for industrial applications, including photoelectronic devices (Shafi et al., 2021).
7. Chiral Derivatizing Agent
2-Fluoro-2 phenylacetic acid, closely related to this compound, has been used as a chiral derivatizing agent. This application is crucial for the configurational determination of compounds in stereochemical studies (Hamman et al., 1991).
Mecanismo De Acción
Mode of Action
It is known that the compound contains a benzylic position, which can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that compounds with a similar structure, such as phenylacetate, are metabolized by bacteria via the phenylacetate catabolic pathway . This pathway involves processes such as CoA thioester formation, shortening of the side chain, and energy-driven ring reduction
Safety and Hazards
Ethyl 2-fluoro-2-phenylacetate may be corrosive to metals. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist or vapors, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .
Direcciones Futuras
The future directions of research on Ethyl 2-fluoro-2-phenylacetate could involve exploring its potential applications in various fields, such as the pharmaceutical industry, the food industry, and the perfume industry. Further studies could also focus on improving the synthesis process to increase yield and reduce costs .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve interactions with various enzymes, proteins, and other biomolecules, although specific interactions have not been identified .
Cellular Effects
It has been reported that the compound can be stereoselectively hydrolyzed by cultured cells of several rat cancer cell lines . This suggests that Ethyl 2-fluoro-2-phenylacetate may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo reactions at the benzylic position, suggesting that it may have some stability and could potentially degrade over time .
Dosage Effects in Animal Models
It is known that the compound can be stereoselectively hydrolyzed by cultured cells of several rat cancer cell lines , suggesting that it may have some biological activity in vivo.
Metabolic Pathways
It is known that the compound can undergo reactions at the benzylic position , suggesting that it may be involved in some metabolic pathways.
Propiedades
IUPAC Name |
ethyl 2-fluoro-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMFFTZAVJGGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2862330.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2862332.png)
![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)


![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2862346.png)

![N-butyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2862349.png)

